![molecular formula C9H4Cl2N4 B14155640 [(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile CAS No. 4002-71-5](/img/structure/B14155640.png)
[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile is a chemical compound known for its distinctive structure and properties. It belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile typically involves the diazotization of 2,4-dichloroaniline followed by coupling with malononitrile. The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization and coupling reactions. The process can be summarized as follows:
Diazotization: 2,4-dichloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with malononitrile in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of [(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile involves its interaction with molecular targets through the diazenyl group. This group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes.
類似化合物との比較
Similar Compounds
- [(e)-(2,4-Dichlorophenyl)diazenyl]malononitrile
- (e)-(2,4-Dichlorophenyl)diazenylmalononitrile
Uniqueness
[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
特性
CAS番号 |
4002-71-5 |
|---|---|
分子式 |
C9H4Cl2N4 |
分子量 |
239.06 g/mol |
IUPAC名 |
2-[(2,4-dichlorophenyl)diazenyl]propanedinitrile |
InChI |
InChI=1S/C9H4Cl2N4/c10-6-1-2-9(8(11)3-6)15-14-7(4-12)5-13/h1-3,7H |
InChIキー |
UHTVBJXMVOXSBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)N=NC(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B14155560.png)
![(E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14155564.png)
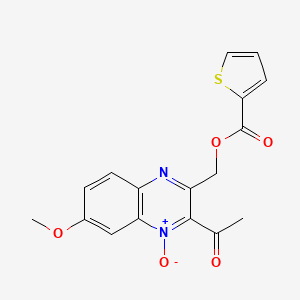
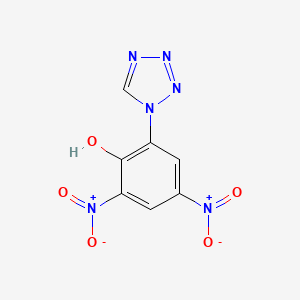
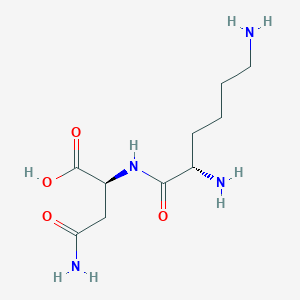

![1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}-L-proline](/img/structure/B14155599.png)
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6R)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14155604.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-methylbutyl)acetamide](/img/structure/B14155608.png)
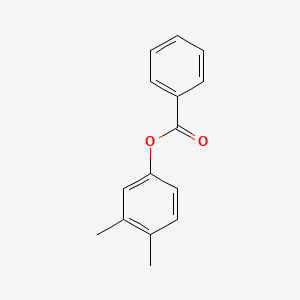
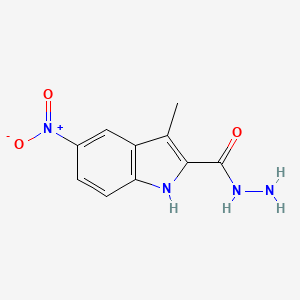
![2-(4-Chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(1h)-one](/img/structure/B14155623.png)
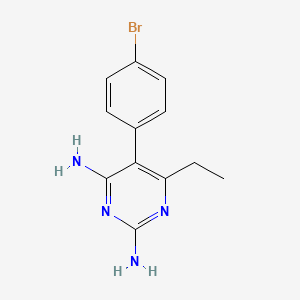
![13-amino-15-methyl-7-oxo-9-thiophen-2-yl-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11(16),12,14-pentaene-14-carbonitrile](/img/structure/B14155633.png)
